Posaconazole-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole-glucuronide is a metabolite of posaconazole, a triazole antifungal agent. Posaconazole is used to treat invasive fungal infections caused by species such as Candida and Aspergillus, particularly in immunocompromised patients . The glucuronide form is a result of the body’s metabolic process, where posaconazole undergoes glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of posaconazole-glucuronide involves the glucuronidation of posaconazole. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to posaconazole . The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic byproduct.
Chemical Reactions Analysis
Types of Reactions: Posaconazole-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, posaconazole . This reaction is facilitated by enzymes such as β-glucuronidase.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and β-glucuronidase enzyme. The reaction typically occurs under physiological conditions, such as in the human body at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is posaconazole itself .
Scientific Research Applications
Posaconazole-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Understanding its formation and elimination helps in optimizing posaconazole dosing regimens and improving therapeutic outcomes . Additionally, research on this compound contributes to the broader field of drug metabolism and pharmacokinetics, providing insights into the metabolic pathways of triazole antifungals .
Mechanism of Action
Posaconazole-glucuronide itself does not have a direct mechanism of action as it is a metabolite. posaconazole, the parent compound, exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death .
Comparison with Similar Compounds
Posaconazole-glucuronide can be compared to glucuronide metabolites of other triazole antifungals, such as itraconazole-glucuronide and fluconazole-glucuronide . While all these compounds undergo glucuronidation, this compound is unique due to the specific structure of posaconazole, which includes a tetrahydrofuran ring and fluorophenyl groups . This structural uniqueness contributes to its broader spectrum of antifungal activity and different pharmacokinetic properties compared to other triazole antifungals .
Properties
CAS No. |
697751-82-9 |
---|---|
Molecular Formula |
C43H50F2N8O10 |
Molecular Weight |
876.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1 |
InChI Key |
RMRMLQCGGXZVLN-OPXQCEFMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Canonical SMILES |
CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.